2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-METHYLPHENYL)ACETAMIDE
Description
2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C17H18N4O3S2 and a molecular weight of 390.48 g/mol . This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy and propyl groups, and a phenylacetamide moiety linked via a sulfanyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-3-5-12-9-14(20)19-16(18-12)22-10-15(21)17-13-7-4-6-11(2)8-13/h4,6-9H,3,5,10H2,1-2H3,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNCMZUYJUMTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions. The hydroxy and propyl groups are introduced through subsequent substitution reactions .
The sulfanyl linkage is formed by reacting the pyrimidine derivative with a thiol compound under controlled conditions. Finally, the phenylacetamide moiety is attached through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as PCC or KMnO4.
Reduction: The compound can be reduced using reducing agents like NaBH4 or LiAlH4 to yield corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the amide bond can yield an amine .
Scientific Research Applications
2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(2-naphthyl)acetamide: Similar structure but with a naphthyl group instead of a phenyl group.
2-[(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: Contains a benzimidazole and indole moiety.
Uniqueness
2-[(4-HYDROXY-6-PROPYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
